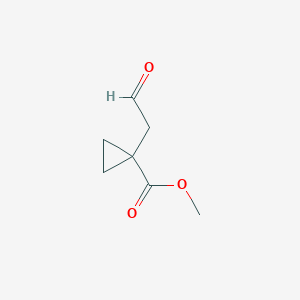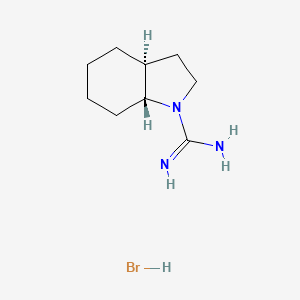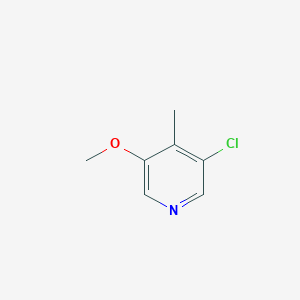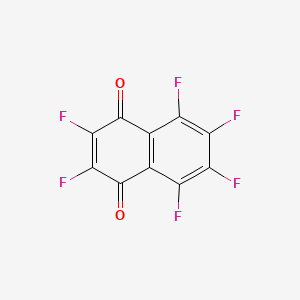
2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione is a highly fluorinated naphthalene derivative. This compound is characterized by the presence of six fluorine atoms attached to the naphthalene ring, which significantly alters its chemical properties compared to non-fluorinated naphthalene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione typically involves the fluorination of naphthalene-1,4-dione. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Oxidation: The compound can be further oxidized under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Fluorine-substituted naphthalene derivatives.
Oxidation: Higher oxidation state naphthalene derivatives.
Scientific Research Applications
2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its high stability and resistance to degradation
Mechanism of Action
The mechanism by which 2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione exerts its effects is primarily through its interaction with molecular targets via its highly electronegative fluorine atoms. These interactions can alter the electronic environment of the target molecules, leading to changes in their reactivity and stability. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5,6,8-Hexafluoronaphthalene: Similar in structure but lacks the 1,4-dione functionality.
1,2,4,6,8-Pentafluoronaphthalene: Contains one less fluorine atom, resulting in different electronic properties.
Uniqueness
2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione is unique due to the presence of both the hexafluoro substitution pattern and the 1,4-dione functionality. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications where other fluorinated naphthalenes may not be suitable .
Properties
CAS No. |
1024-60-8 |
|---|---|
Molecular Formula |
C10F6O2 |
Molecular Weight |
266.10 g/mol |
IUPAC Name |
2,3,5,6,7,8-hexafluoronaphthalene-1,4-dione |
InChI |
InChI=1S/C10F6O2/c11-3-1-2(4(12)6(14)5(3)13)10(18)8(16)7(15)9(1)17 |
InChI Key |
ODOWBQJUWIEMDS-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=O)C(=C(C2=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



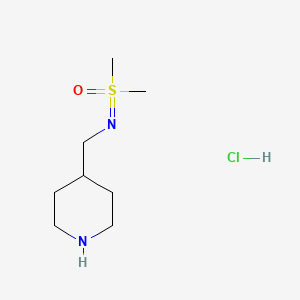
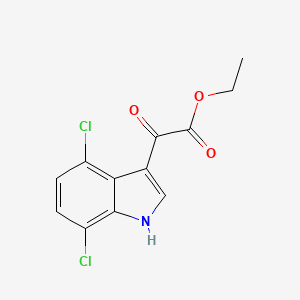
![(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B11718424.png)

![(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B11718437.png)
![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)
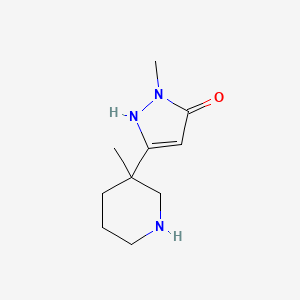
![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)
